An In-depth Technical Guide to 2-Allyl-3-hydroxybenzaldehyde
An In-depth Technical Guide to 2-Allyl-3-hydroxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Allyl-3-hydroxybenzaldehyde, a phenolic aldehyde with potential applications in medicinal chemistry and drug development. This document details the compound's chemical identity, including its IUPAC name and CAS number, and presents a plausible synthetic route based on established organic chemistry principles. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally similar molecules that have demonstrated significant anti-inflammatory and anticancer properties. Key signaling pathways potentially modulated by this class of compounds, such as the MAPK and Shh pathways, are discussed and visualized. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of substituted benzaldehydes.
Chemical Identity and Properties
2-Allyl-3-hydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with an allyl group, a hydroxyl group, and a formyl group.
| Identifier | Value | Reference |
| IUPAC Name | 3-hydroxy-2-prop-2-enylbenzaldehyde | [1] |
| Common Name | 2-Allyl-3-hydroxybenzaldehyde | [1][2] |
| CAS Number | 79950-42-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Purity | 97% (commercially available) | [2] |
| Storage Temperature | 2-8°C under inert atmosphere | [2] |
Plausible Synthetic Route
Experimental Protocol: Ortho-Allylation of 3-Hydroxybenzaldehyde
Objective: To synthesize 2-Allyl-3-hydroxybenzaldehyde via a Claisen rearrangement of an allyloxy intermediate.
Reaction Scheme:
Caption: Synthetic workflow for 2-Allyl-3-hydroxybenzaldehyde.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3-Hydroxybenzaldehyde | 122.12 |
| Allyl Bromide | 120.98 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |
| Acetone | 58.08 |
| Toluene | 92.14 |
| Hydrochloric Acid (HCl) | 36.46 |
| Ethyl Acetate | 88.11 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
Procedure:
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Williamson Ether Synthesis: To a solution of 3-hydroxybenzaldehyde in acetone, add two equivalents of anhydrous potassium carbonate. Stir the mixture at room temperature. Slowly add 1.1 equivalents of allyl bromide dissolved in acetone. Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up and Isolation of Intermediate: After the reaction is complete, filter the mixture to remove inorganic salts. Evaporate the acetone under reduced pressure to obtain the crude 3-(allyloxy)benzaldehyde.
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Claisen Rearrangement: Heat the crude 3-(allyloxy)benzaldehyde in a high-boiling point solvent such as toluene, or neat, to induce the Claisen rearrangement to the desired 2-Allyl-3-hydroxybenzaldehyde. The reaction temperature is typically in the range of 180-220°C.
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Purification: The resulting product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Potential Biological Activities and Applications
While specific biological data for 2-Allyl-3-hydroxybenzaldehyde is limited, research on its isomers and other structurally related benzaldehydes provides strong indications of its potential therapeutic applications, particularly in oncology and inflammatory diseases.
Anticancer Activity
The isomer, 3-Allyl-2-hydroxybenzaldehyde, has demonstrated significant cytotoxic effects against various human cancer cell lines, including leukemia (HL-60) and cervical cancer (HeLa) cells.[4] The proposed mechanism of action involves the induction of apoptosis.[4] Furthermore, other benzyloxybenzaldehyde derivatives have shown anticancer activity against HL-60 cells by causing cell cycle arrest at the G2/M phase and disrupting mitochondrial function.[5] Benzaldehyde itself has been studied for its ability to suppress metastasis and overcome treatment resistance in cancer.[6]
| Compound | Cell Line | Observed Effect | Potential Mechanism |
| 3-Allyl-2-hydroxybenzaldehyde | HL-60 (Leukemia), HeLa (Cervical Cancer) | Cytotoxicity, Apoptosis Induction | Inhibition of procaspase-3 |
| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | Anti-proliferative, G2/M cell cycle arrest, Apoptosis | Disruption of mitochondrial function |
| Benzaldehyde | Pancreatic Cancer (in vivo) | Inhibition of tumor growth and metastasis | Targeting the 14-3-3ζ and H3S28ph interaction |
Anti-inflammatory Activity
Studies on 3-hydroxybenzaldehyde have revealed its potential to mitigate inflammatory responses. It has been shown to inhibit the proliferation of vascular smooth muscle cells and reduce the expression of inflammatory markers such as VCAM-1 and ICAM-1 in human umbilical vein endothelial cells (HUVECs).[7][8] The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling molecules like NF-κB and p38.[7][8]
| Compound | Cell Type | Observed Effect | Potential Mechanism |
| 3-Hydroxybenzaldehyde | HUVECs | Inhibition of inflammatory markers (VCAM-1, ICAM-1) | Inhibition of p-NF-κB and p-p38 |
| 2,4-Dihydroxybenzaldehyde | RAW264.7 Macrophages | Suppression of NO, iNOS, and COX-2 production | - |
Involvement in Cellular Signaling Pathways
The biological effects of substituted benzaldehydes are often attributed to their ability to modulate specific intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the MAPK signaling pathway.[9] This suggests that 2-Allyl-3-hydroxybenzaldehyde could potentially exert its anticancer effects through a similar mechanism.
Caption: Potential inhibition of the MAPK pathway by 2-Allyl-3-hydroxybenzaldehyde.
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic Hedgehog (Shh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the development of various cancers. Studies have shown that 3-hydroxybenzaldehyde can activate the Shh signaling pathway in astrocytes.[10] This interaction highlights a potential mechanism through which 2-Allyl-3-hydroxybenzaldehyde could influence cellular processes.
Caption: Potential modulation of the Shh pathway by 2-Allyl-3-hydroxybenzaldehyde.
Conclusion and Future Directions
2-Allyl-3-hydroxybenzaldehyde represents a molecule of interest for further investigation in the fields of medicinal chemistry and pharmacology. Based on the biological activities of its structural analogs, it is plausible that this compound possesses anticancer and anti-inflammatory properties. Future research should focus on the definitive synthesis and purification of 2-Allyl-3-hydroxybenzaldehyde, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Quantitative analysis of its effects on cancer cell viability and inflammatory markers, as well as detailed studies of its impact on signaling pathways such as MAPK and Shh, will be crucial in determining its therapeutic potential.
References
- 1. 2-Allyl-3-hydroxybenzaldehyde | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Allyl-3-hydroxybenzaldehyde | 79950-42-8 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
